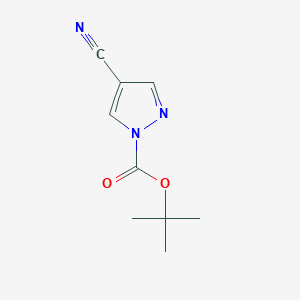
tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate” is a chemical compound . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a solution of 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile in N,N-dimethylformamide (DMF) at room temperature was treated portionwise with solid N-bromosuccinimide .Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate” is C9H11N3O2 . It has a molecular weight of 193.20 . The structure of the compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyrazoles, including “tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate”, have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry place at 2-8°C . The boiling point of the compound is not specified .Wissenschaftliche Forschungsanwendungen
- Role of 1-Boc-4-Cyano-1H-pyrazole : This compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules .
- Application : 1-Boc-4-Cyano-1H-pyrazole acts as a reagent in copper-catalyzed azidation reactions. These transformations are essential for introducing azide groups into organic molecules .
- Role of 1-Boc-4-Cyano-1H-pyrazole : The compound contributes to the stereoselective synthesis of specific cathepsin inhibitors, which could have therapeutic implications .
Suzuki–Miyaura Coupling
Copper-Catalyzed Azidation
Selective Quinazolinyl-Phenol Inhibitors of CHK1
Stereoselective Synthesis of Cathepsin Inhibitors
Synthesis of 4-Amino-1-Aryl-1H-Pyrazole-4-Carbonitriles
Apoptosis Induction in Cancer Cells
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-cyanopyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11-12/h5-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNXLIUTAIDGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-cyano-1H-pyrazole-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

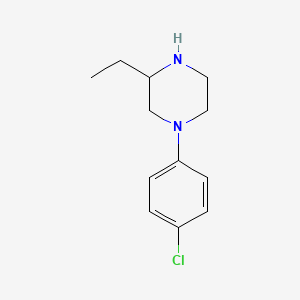
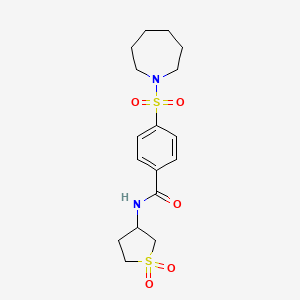
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)
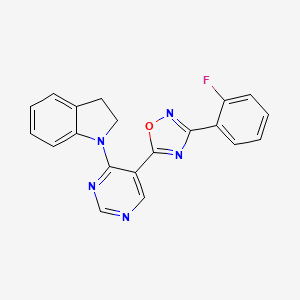
![N-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide](/img/structure/B2518167.png)

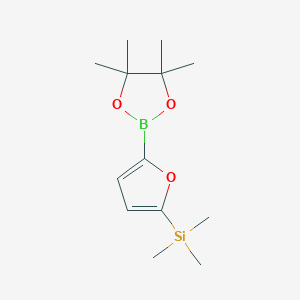
![2-(3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2518172.png)
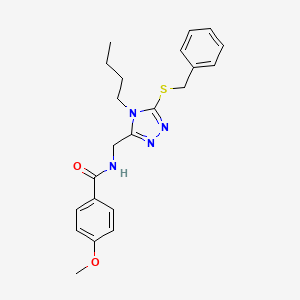

![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)
![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518178.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)